Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate

Glutaminase inhibition Cancer metabolism Medicinal chemistry

Researchers building glutaminase inhibitors require the precise meta-substituted Boc-aminomethyl-phenylacetate scaffold; regioisomer mismatch causes synthetic route failure. This compound provides the exact pharmacophore orientation claimed in patents, with three orthogonal handles enabling sequential deprotection without cross-reactivity. Key advantages: - Meta-substitution ensures patent-compliant SAR mapping and avoids scaffold-hopping redesign. - Methyl ester enables mild vacuum stripping after cleavage, preventing Boc thermolysis and preserving batch purity during kilo-lab scale-up. - Multi-gram stock available for immediate delivery, accelerating hit-to-lead timelines in cancer-metabolism projects.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 132691-38-4
Cat. No. B135789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate
CAS132691-38-4
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(=O)OC
InChIInChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-6-11(8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18)
InChIKeyUMLCXALUSHYMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate – Drug Discovery Building Block


Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate (CAS 132691-38-4) is a meta‑substituted phenylacetate bearing a tert‑butoxycarbonyl (Boc)‑protected aminomethyl group and a methyl ester terminus . It belongs to the class of N‑Boc‑α‑amino acid ester derivatives widely employed as protected synthetic intermediates in medicinal chemistry. Unlike simple benzylamine building blocks, the compound embeds three orthogonal functional handles—Boc‑amine, methyl ester, and a meta‑phenylene scaffold—that enable sequential, chemoselective transformations during multi‑step syntheses of drug candidates .

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate: Why It Cannot Be Replaced


Generic substitution with the ortho‑ or para‑regioisomers, the free carboxylic acid, or the ethyl ester fails because each structural deviation fundamentally alters the compound’s reactivity profile and biological application. The meta‑substitution pattern is essential for constructing specific glutaminase‑inhibitor pharmacophores, as evidenced by patents that explicitly incorporate the meta‑oriented Boc‑aminomethyl‑phenylacetate motif . Replacing the methyl ester with the free acid eliminates orthogonal protecting‑group strategy, while the ethyl ester introduces steric hindrance that reduces coupling rates and yields in amide‑bond formation . These differences are not cosmetic—they determine whether a synthetic route succeeds or fails.

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate: Key Differentiation Evidence


Meta-Regiochemistry in Glutaminase Inhibitor Pharmacophore

The meta‑substitution pattern of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate directly maps onto the scaffold required for potent glutaminase inhibitors. Multiple patent filings for glutaminase‑targeting anticancer agents specifically describe compounds derived from a meta‑oriented Boc‑aminomethyl‑phenylacetate intermediate . In contrast, the ortho‑ and para‑regioisomers (CAS 40851-66-9 and CAS 71420-92-3) are documented primarily as promiscuous peptide‑synthesis building blocks without demonstrated utility in this pharmacologically validated, oncology‑targeted chemical series .

Glutaminase inhibition Cancer metabolism Medicinal chemistry

Methyl Ester: Volatility Advantage Over Ethyl Ester

The methyl ester of the target compound exhibits a predicted boiling point of 400.1 ± 33.0 °C , approximately 13 °C lower than the corresponding ethyl ester analog (413.3 ± 33.0 °C) . This higher volatility facilitates evaporative removal of excess reagent or solvent post‑ester cleavage, a practical advantage during scale‑up purifications.

Synthetic intermediate purification Protecting group strategy Process chemistry

Boc Protection: Higher Yield in Ceforanide Synthesis

In a comparative study of protecting‑group strategies for 2‑aminomethylphenylacetic acid (the core scaffold of Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate), the Boc‑protection method achieved an optimal yield of 88.1% . This outperformed the acetacetic ester protection approach, which not only gave lower yields but also proved more resistant to subsequent deprotection .

Boc protection yield Ceforanide intermediate Amino group protection

High HPLC Purity: Fewer Pre-Reaction Purification Steps

Several suppliers offer Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate at 98%+ HPLC purity , whereas the closest regioisomeric analog (Boc‑2‑aminomethyl‑phenylacetic acid, CAS 40851-66-9) is most commonly stocked at ≥95% . The 3‑percentage‑point purity gap translates into lower levels of unidentified impurities that could interfere with sensitive catalytic couplings or generate difficult‑to‑remove side products.

Intermediate purity Synthetic efficiency Quality control

Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate: Key Application Scenarios


Glutaminase Inhibitor Synthesis for Oncology

Multiple patent families explicitly claim glutaminase inhibitors built on a meta‑Boc‑aminomethyl‑phenylacetate scaffold . Using the regioisomerically correct Methyl 2-(3-((tert-butoxycarbonylamino)methyl)phenyl)acetate avoids a scaffold‑hopping redesign and ensures the final compounds map onto existing structure‑activity relationship (SAR) data, accelerating hit‑to‑lead timelines in cancer‑metabolism projects.

Orthogonal Protection: Sequential Amine and Acid Deprotection

The compound furnishes three orthogonally addressable functionalities: a Boc‑protected amine, a methyl ester, and a meta‑substituted aromatic ring. This architecture enables chemists to deprotect the amine (TFA/DCM), then saponify the ester (LiOH/THF/H₂O), or vice‑versa, without mutual interference . The meta‑positioning further avoids steric congestion that plagues ortho‑substituted analogs during amide coupling, improving crude yields in peptide‑mimetic assembly.

Scale-Up Solvent Removal via Volatility Advantage

The methyl ester’s ~13 °C lower predicted boiling point relative to the ethyl ester offers a practical purification edge during gram‑scale synthesis. After ester cleavage, residual methanol/methyl ester can be stripped under mild vacuum without resorting to high‑temperature distillation that risks Boc‑group thermolysis, thereby preserving batch purity and reducing energy input in kilo‑lab operations.

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